molecular formula C12H8ClNO4S B2613963 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde CAS No. 1156670-71-1

2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde

Cat. No.: B2613963
CAS No.: 1156670-71-1
M. Wt: 297.71
InChI Key: YWIMIUSWJKFPPM-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a nitro group and a chlorothiophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde typically involves the following steps:

    Formation of the chlorothiophenylmethoxy intermediate: This can be achieved by reacting 5-chlorothiophene-2-carbaldehyde with methanol in the presence of a base such as sodium methoxide.

    Nitration of the benzaldehyde: The benzaldehyde core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling reaction: The chlorothiophenylmethoxy intermediate is then coupled with the nitrated benzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzoic acid.

    Reduction: 2-[(5-Chlorothiophen-2-yl)methoxy]-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde would depend on its specific application. In medicinal chemistry, it could act by interacting with specific molecular targets such as enzymes or receptors. The nitro group and the aldehyde functionality could play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chlorothiophen-2-yl)methoxy]-5-methoxyaniline
  • 2-[(5-Chlorothiophen-2-yl)methoxy]-5-methoxybenzaldehyde

Uniqueness

2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde is unique due to the presence of both a nitro group and a chlorothiophenylmethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-12-4-2-10(19-12)7-18-11-3-1-9(14(16)17)5-8(11)6-15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIMIUSWJKFPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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